Formestane

Enzymology Cancer Pharmacology Molecular Mechanism

Formestane is the definitive steroidal, suicide aromatase inhibitor for CYP19A1 research. Unlike reversible non-steroidal AIs, its irreversible enzyme inactivation enables quantitative studies of turnover, estrogen recovery, and resistance. Unique metabolism to AR-active 4-hydroxytestosterone allows dual-action dissection of AR-mediated vs. estrogen-deprivation effects. The essential reference standard for AI comparator studies and sustained-release depot formulation development.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 566-48-3
Cat. No. B1683765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormestane
CAS566-48-3
Synonyms4-hydroxy-4-androstene-3,17-dione
4-hydroxyandrost-4-ene-3,17-dione
4-hydroxyandrostene-3,17-dione
4-hydroxyandrostenedione
4-OHA
CGP 32 349
CGP 32349
CGP-32349
formestane
Lentaron
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O
InChIInChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
InChIKeyOSVMTWJCGUFAOD-KZQROQTASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Formestane (CAS 566-48-3): A Steroidal, Mechanism-Based Aromatase Inhibitor for Procurement in Oncology and Endocrinology Research


Formestane (4-hydroxyandrost-4-ene-3,17-dione; 4-OHA) is a second-generation, steroidal aromatase (CYP19A1) inhibitor developed as a synthetic analog of the natural substrate androstenedione [1]. It acts as both a competitive inhibitor and a suicide inactivator of the aromatase enzyme, which is uniquely responsible for the conversion of androgens to estrogens [2]. As the first selective aromatase inhibitor to reach clinical use in the early 1990s [3], formestane is a critical reference compound for studies of estrogen biosynthesis and endocrine therapy mechanisms, particularly those comparing steroidal and non-steroidal inhibitor classes.

Why Generic Aromatase Inhibitor Substitution Fails: Formestane's Unique Pharmacological Fingerprint


Simply selecting an 'aromatase inhibitor' based on class alone introduces significant experimental and therapeutic variability. Formestane differentiates itself from non-steroidal aromatase inhibitors (e.g., letrozole, anastrozole) through its dual competitive and irreversible 'suicide' inhibition mechanism, which results in enzyme inactivation rather than reversible binding [1]. Furthermore, its metabolic fate is distinct from other steroidal inhibitors like exemestane, leading to different androgenic metabolite profiles that can exert independent biological effects on the androgen receptor (AR) [2]. Procurement of formestane is therefore essential for studies requiring a pure steroidal AI backbone, investigation of mechanism-based enzyme inactivation, or when the biological contribution of its unique androgenic metabolites must be isolated and quantified.

Quantitative Evidence Guide: Formestane Differentiation Against Key Aromatase Inhibitor Comparators


Mechanism of Action: Irreversible Suicide Inhibition vs. Reversible Competitive Inhibition

Formestane is a mechanism-based 'suicide' inhibitor of aromatase (CYP19A1), causing irreversible enzyme inactivation, in contrast to purely competitive, reversible inhibitors like letrozole and anastrozole. After competing for the active site, formestane is converted by the enzyme into a reactive intermediate that covalently binds to and permanently destroys the enzyme's catalytic activity [1]. This mechanism is shared with the later steroidal inhibitor exemestane, but distinguishes formestane from all non-steroidal aromatase inhibitors [2].

Enzymology Cancer Pharmacology Molecular Mechanism CYP19A1

Aromatase Enzyme Affinity (Ki): Formestane vs. Aminoglutethimide

Formestane demonstrates high binding affinity for human aromatase with a reported inhibition constant (Ki) of 27 nM . This represents a significantly higher affinity (i.e., lower Ki) compared to the first-generation, non-steroidal aromatase inhibitor aminoglutethimide, for which Ki values are reported to be substantially higher (e.g., 700 nM) [1].

Enzyme Kinetics Pharmacodynamics Biochemical Assay CYP19A1

Cellular Aromatase Inhibition Potency: Formestane IC50 Compared to Third-Generation Inhibitors

In human placental microsome assays, formestane (4-OHA) demonstrates an IC50 value of 30 nM for aromatase inhibition [1]. This places its potency in a defined range relative to other clinically used inhibitors: it is less potent than the third-generation non-steroidal inhibitor letrozole (IC50 = 2 nM) but is approximately equipotent to anastrozole in this specific assay system (IC50 = 15 nM) [1]. It is also approximately twice as potent as the reference first-generation inhibitor aminoglutethimide (IC50 = 10,000 nM) [1].

Cell-based Assays Comparative Pharmacology IC50 Breast Cancer

Pharmacokinetic Necessity of Parenteral Administration: Formestane's Zero Oral Bioavailability vs. Orally Active AIs

Formestane exhibits extremely poor oral bioavailability, effectively requiring intramuscular (IM) administration for systemic activity, whereas later-generation inhibitors like exemestane, letrozole, and anastrozole are all orally bioavailable [1]. This is due to extensive first-pass hepatic metabolism, primarily through glucuronidation at the C-4 hydroxyl group, which renders the drug inactive [2]. A daily oral dose of 500 mg produces similar plasma estradiol suppression to a weekly IM dose, but this high oral requirement is indicative of the route's inefficiency [3].

Pharmacokinetics Drug Delivery Bioavailability Metabolism

Unique Androgenic Metabolite Activity: Formestane's Prohormone Conversion to 4-Hydroxytestosterone

Formestane is metabolized in vivo to 4-hydroxytestosterone (4-OHT), an active androgenic steroid that binds to and activates the androgen receptor (AR) [1]. This androgenic metabolite can exert anti-proliferative effects on estrogen receptor-positive (ER+) breast cancer cells, a mechanism distinct from simple aromatase inhibition [2]. This metabolic pathway is not shared by non-steroidal aromatase inhibitors like letrozole or anastrozole, which do not have a steroidal backbone capable of conversion to an AR-active metabolite.

Metabolism Androgen Receptor Prohormone Breast Cancer

Clinical Efficacy in Advanced Breast Cancer: Objective Response Rate vs. Megestrol and Tamoxifen

In patients with advanced breast cancer who had progressed on prior tamoxifen therapy, intramuscular formestane (250 mg every 2 weeks) achieved an objective response rate of 20-30%, with an additional 20-30% of patients achieving disease stabilization [1]. A comparative study found that formestane 250 mg did not differ significantly in efficacy from oral megestrol acetate as a second-line therapy [1]. As a first-line therapy, formestane's response rate was not significantly different from tamoxifen, although tamoxifen showed superiority in some measures [1].

Clinical Trial Oncology Breast Cancer Response Rate

Optimal Research and Industrial Application Scenarios for Formestane Based on Verifiable Differentiation


Mechanistic Studies of Irreversible vs. Reversible CYP19A1 Inhibition

Formestane is an ideal tool for investigators designing experiments to compare the cellular and biochemical consequences of reversible versus irreversible enzyme inhibition. Its established 'suicide' inactivation mechanism [1] allows for direct, quantitative comparisons with reversible inhibitors like letrozole or anastrozole, enabling researchers to study phenomena such as recovery of estrogen synthesis, enzyme turnover rates, and the development of resistance mechanisms in long-term cell culture models.

Investigating Androgen Receptor (AR) Crosstalk in ER+ Breast Cancer Models

Given its unique metabolism to the AR-active 4-hydroxytestosterone [2], formestane is the preferred steroidal AI for research focused on the role of the androgen receptor in ER+ breast cancer. It can be used as a dual-action probe to differentiate the effects of estrogen deprivation from AR-mediated anti-proliferative signaling. This is particularly relevant for studies examining resistance to non-steroidal AIs, as the androgenic metabolite of formestane may provide a distinct therapeutic benefit in this setting [2].

Development and Validation of Controlled-Release Parenteral Formulations

Formestane's requirement for intramuscular administration due to its poor oral bioavailability [3] makes it an excellent model compound for developing and testing novel depot or sustained-release parenteral drug delivery systems. Researchers can leverage its well-characterized pharmacokinetic profile (e.g., elimination half-life of 5-6 days) [3] to benchmark new formulation technologies aimed at improving patient compliance or achieving more stable plasma drug concentrations for steroidal compounds.

Biocatalysis and Green Chemistry Synthesis of Steroidal Compounds

Formestane serves as a valuable substrate and starting point for biotransformation studies aimed at discovering novel steroidal aromatase inhibitors. Its structure is amenable to microbial bioconversion, which has been shown to yield metabolites with enhanced aromatase inhibitory activity [4]. This application is ideal for academic and industrial groups seeking to generate new chemical entities with improved potency or altered selectivity profiles using environmentally friendly biocatalytic methods.

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